molecular formula C14H15NO4S2 B2817949 Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 930558-08-0

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2817949
CAS No.: 930558-08-0
M. Wt: 325.4
InChI Key: GMNAMZOKSZUHSL-UHFFFAOYSA-N
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Description

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with ethyl(phenyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Friedel-Crafts acylation can be performed using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene ring and sulfamoyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate: Unique due to the presence of both the thiophene ring and the sulfamoyl group.

    Thiophene-2-carboxylate derivatives: Similar in structure but may lack the sulfamoyl group.

    Sulfamoyl derivatives: Similar in containing the sulfamoyl group but may lack the thiophene ring.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the sulfamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-15(11-7-5-4-6-8-11)21(17,18)12-9-10-20-13(12)14(16)19-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAMZOKSZUHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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